molecular formula C16H19NO B7480029 N-methyl-3-(4-phenylphenoxy)propan-1-amine

N-methyl-3-(4-phenylphenoxy)propan-1-amine

Cat. No. B7480029
M. Wt: 241.33 g/mol
InChI Key: OBOGDIOGBCTGMV-UHFFFAOYSA-N
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Description

N-methyl-3-(4-phenylphenoxy)propan-1-amine, also known as MPPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPP belongs to the class of amphetamines and has been found to exhibit significant properties that make it an attractive candidate for further study.

Mechanism of Action

N-methyl-3-(4-phenylphenoxy)propan-1-amine acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, which can result in increased dopamine signaling in the brain.
Biochemical and Physiological Effects:
N-methyl-3-(4-phenylphenoxy)propan-1-amine has been found to have significant effects on the biochemical and physiological processes in the brain. It has been shown to increase the release of dopamine, which can lead to increased motivation, improved mood, and enhanced cognitive function. N-methyl-3-(4-phenylphenoxy)propan-1-amine has also been found to increase the release of norepinephrine and serotonin, which are neurotransmitters that play important roles in regulating mood and behavior.

Advantages and Limitations for Lab Experiments

N-methyl-3-(4-phenylphenoxy)propan-1-amine has several advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor, which makes it an attractive candidate for studying the effects of dopamine on behavior and cognition. However, N-methyl-3-(4-phenylphenoxy)propan-1-amine is also a controlled substance, which makes it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on N-methyl-3-(4-phenylphenoxy)propan-1-amine. One area of interest is the potential therapeutic applications of N-methyl-3-(4-phenylphenoxy)propan-1-amine for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder. Another area of interest is the development of new compounds that are structurally similar to N-methyl-3-(4-phenylphenoxy)propan-1-amine but have improved pharmacological properties. Finally, further research is needed to better understand the mechanism of action of N-methyl-3-(4-phenylphenoxy)propan-1-amine and its effects on the brain.

Synthesis Methods

N-methyl-3-(4-phenylphenoxy)propan-1-amine can be synthesized using a multistep process that involves the reaction of 4-bromophenyl-2-nitrobenzene with magnesium to form a Grignard reagent. This reagent is then reacted with N-methyl-3-bromopropiophenone to form N-methyl-3-(4-phenylphenoxy)propan-1-amine.

Scientific Research Applications

N-methyl-3-(4-phenylphenoxy)propan-1-amine has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant properties that make it a promising candidate for the treatment of various neurological disorders. N-methyl-3-(4-phenylphenoxy)propan-1-amine has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that plays a critical role in regulating mood, motivation, and reward.

properties

IUPAC Name

N-methyl-3-(4-phenylphenoxy)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-17-12-5-13-18-16-10-8-15(9-11-16)14-6-3-2-4-7-14/h2-4,6-11,17H,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOGDIOGBCTGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-(4-phenylphenoxy)propan-1-amine

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